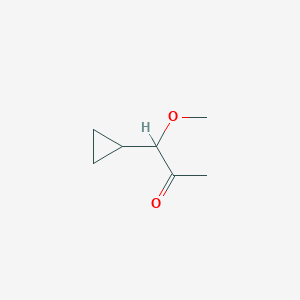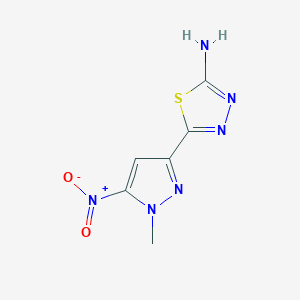
3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their broad biological activities . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al . They synthesized triazole by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride, has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles, including the 1,2,4-triazole moiety in this compound, play a crucial role in drug discovery. Researchers have explored their potential as pharmacophores due to their diverse biological activities. The cyclobutan-1-ol derivative could serve as a scaffold for designing novel drugs targeting specific receptors or enzymes .
Agrochemicals and Plant Growth Regulation
Among the synthesized 1,2,4-triazole derivatives, this compound (let’s call it CGR 3) has shown promise as an agrochemical. Specifically, it acts as a root growth stimulant, influencing primary root length. Additionally, it modulates endogenous hormone levels (such as IAA, ABA, and GA3), which are crucial for controlling primary root development .
Supramolecular Chemistry and Materials Science
1,2,3-Triazoles find applications in supramolecular chemistry due to their ability to form stable complexes with metal ions. Researchers have explored their use in constructing functional materials, such as coordination polymers and metal-organic frameworks (MOFs). The cyclobutan-1-ol derivative could contribute to such endeavors .
Bioconjugation and Chemical Biology
Functionalized triazoles are valuable tools for bioconjugation. They enable site-specific labeling of biomolecules, such as proteins and nucleic acids. Researchers have used click chemistry, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to attach triazole-containing tags to biomolecules. The cyclobutan-1-ol derivative might find applications in this context .
Fluorescent Imaging and Cellular Studies
1,2,3-Triazoles can be incorporated into fluorescent probes for cellular imaging. Their unique photophysical properties make them suitable for visualizing specific cellular components or processes. Researchers have explored triazole-based fluorophores for tracking cellular events. The cyclobutan-1-ol derivative could contribute to this field .
Polymer Chemistry and Material Design
The cyclobutan-1-ol derivative could serve as a building block in polymer chemistry. Researchers might explore its incorporation into polymer chains to impart specific properties, such as solubility, mechanical strength, or biodegradability. By designing triazole-containing polymers, they could create materials with tailored characteristics .
Safety and Hazards
The safety information for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride indicates that it has a GHS07 signal word “Warning” with hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with various proteins and enzymes in the body . The specific interactions of this compound with its targets, and the resulting changes, are areas for future investigation.
Biochemical Pathways
1,2,4-triazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines , suggesting potential anticancer activity
Propiedades
IUPAC Name |
3-(1,2,4-triazol-1-yl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSMLYVENGRFFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N2C=NC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

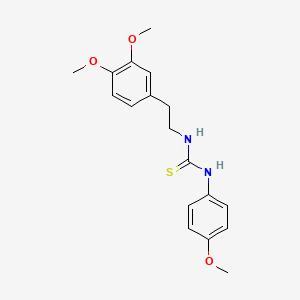


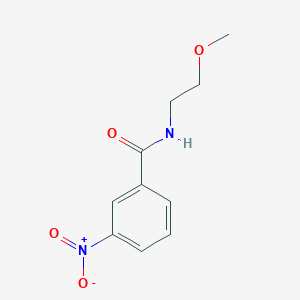
![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2375340.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2375341.png)
![Ethyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)
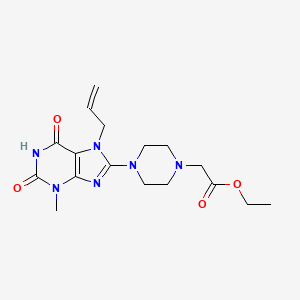

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2375348.png)
